molecular formula C8H16N2O2S2 B1265450 2-Acetamidoethyl disulfide CAS No. 638-44-8

2-Acetamidoethyl disulfide

Cat. No. B1265450
CAS RN: 638-44-8
M. Wt: 236.4 g/mol
InChI Key: KIBCSYBEMXURBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related β-acetamido sulfides has been explored through different methods, including a novel procedure for NBS-mediated aminosulfenylation of alkenes with thiophenols and nitriles under metal-free conditions, leading to the formation of β-acetamido sulfides. This method demonstrates the versatility and efficiency of synthesizing acetamido sulfide derivatives, including 2-acetamidoethyl disulfide analogs, under mild conditions without the need for metal catalysts (Dingyi Wang et al., 2017). Another approach involves the direct difunctionalization of alkenes with nitriles and thiols towards β-acetamido sulfide derivatives using inexpensive molecular iodine as a catalyst, showcasing a facile method for their synthesis (Huanhuan Cui et al., 2016).

Molecular Structure Analysis

Studies on acetamide derivatives, closely related to 2-acetamidoethyl disulfide, provide insights into their molecular structure. Gas electron diffraction studies on acetamide reveal specific bond distances and angles, offering a foundational understanding of the molecular structure that can be applied to similar compounds (Mitsuo Kitano & Kozo Kuchitsu, 1973).

Chemical Reactions and Properties

2-Acetamidoethyl disulfide participates in various chemical reactions, reflecting its functional versatility. For instance, reactions with heterocumulenes lead to substituted dithiolane thiones, showcasing its reactivity and potential for creating diverse chemical structures (S. Hoff & A. Blok, 2010). Additionally, the compound's ability to undergo S-to-N acetamidomethyl shifts during disulfide bond formation highlights its dynamic chemical behavior and the intricate reactions it can partake in (H. Lamthanh et al., 1995).

Physical Properties Analysis

While specific studies on the physical properties of 2-acetamidoethyl disulfide are limited, the examination of related acetamido sulfides and disulfides provides a basis for understanding its physical characteristics. Research into the synthesis and characterization of aryl disulfides, for example, sheds light on the structural and physical aspects that could be similar in 2-acetamidoethyl disulfide derivatives (Jun Shang et al., 2012).

Chemical Properties Analysis

The chemical properties of 2-acetamidoethyl disulfide, such as reactivity and interaction with other compounds, can be inferred from studies on similar substances. Research into the complexation of related acetamido compounds with various metals provides insight into potential coordination chemistry and reactivity patterns, which are crucial for understanding the compound's behavior in different chemical contexts (J. M. Pope et al., 1980).

Scientific Research Applications

1. Chemical Synthesis and Reactions

2-Acetamidoalkenethiolates, related to 2-Acetamidoethyl disulfide, have been studied for their reactions with heterocumulenes. This includes the synthesis of 4-acetamido-1,3-dithiolane-2-thiones and thiazoles, highlighting the versatility of these compounds in organic synthesis (Hoff & Blok, 2010).

2. Protein Folding Studies

Disulfide bonds are pivotal in protein folding, and compounds like 2-Acetamidoethyl disulfide offer insights into these processes. Studies have used disulfide chemistry to investigate protein folding, structure, and stability, providing significant information on biological macromolecules (Wedemeyer et al., 2000).

3. Catalysis and Material Science

Research has explored the use of disulfides in catalysis. For instance, molecular mimics of MoS2 edge sites, which are critical in catalytic processes, have been developed using disulfide compounds. These studies contribute to our understanding of catalysis in industrial and environmental processes (Karunadasa et al., 2012).

4. Nanotechnology and Electronics

The study of MoS2, a material closely related to disulfides, has shown potential applications in nanoelectronics, optoelectronics, and flexible devices. Research into the properties and applications of MoS2 and similar materials underscores the importance of disulfide chemistry in advanced technological applications (Ganatra & Zhang, 2014).

5. Self-healing Materials

Aromatic disulfide metathesis, which involves compounds like 2-Acetamidoethyl disulfide, has been used in the design of self-healing poly(urea–urethane) elastomers. This highlights the role of disulfide compounds in developing advanced materials with self-healing properties (Rekondo et al., 2014).

6. Environmental Science

In environmental science, the interaction between ferric (hydr)oxides and aqueous sulfide, involving polysulfides like disulfides, is crucial in understanding the sulfur cycle and the formation of minerals. This research contributes to our knowledge of geochemical processes and environmental dynamics (Wan et al., 2014).

Safety And Hazards

The safety data sheet for 2-Acetamidoethyl disulfide suggests that any clothing contaminated by the product should be immediately removed and the affected area should be moved out of the dangerous zone .

Future Directions

2-Acetamidoethyl disulfide has been widely studied in scientific research over the past few decades. One product, 2-acetamidoethyl acetyl disulfide, was found to be quite effective as an antiradiation drug . This suggests potential future directions in the field of radiation protection .

properties

IUPAC Name

N-[2-(2-acetamidoethyldisulfanyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S2/c1-7(11)9-3-5-13-14-6-4-10-8(2)12/h3-6H2,1-2H3,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBCSYBEMXURBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCSSCCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10213245
Record name Acetamide, N,N'-(dithiodi-2,1-ethanediyl)bis- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10213245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamidoethyl disulfide

CAS RN

638-44-8
Record name N,N′-(Dithiodi-2,1-ethanediyl)bis[acetamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=638-44-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N,N-dithiodiethylenedi-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638448
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Record name 2-Acetamidoethyl disulfide
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Record name Acetamide, N,N'-(dithiodi-2,1-ethanediyl)bis- (9CI)
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Record name N,N'-(dithiodiethylene)bisacetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
L Field, TF Parsons, RR Crenshaw - The Journal of Organic …, 1964 - ACS Publications
… 3 from p-tolyl disulfideand 2-acetamidoethyl disulfide, p-tolyl p-toluenethiolsulfonate being the only isolable product. Since 2-acetamidoethyl disulfide alone in this procedure gave none …
Number of citations: 21 pubs.acs.org
L Field, YH Khim - Journal of Medicinal Chemistry, 1972 - ACS Publications
The compound AcNH (CH2) 2SS (CH2> 4S02Na (1), a promising antiradiation drug, disproportionates far more rapidly in solution to the symmetrical disulfides 2 (the amide) and 3 (the …
Number of citations: 30 pubs.acs.org
L Field, JD Buckman - The Journal of Organic Chemistry, 1968 - ACS Publications
… However, what seemed about equal amounts of di- and trisulfide were recovered when the 2-acetamidoethyl disulfide was used, suggesting that disproportionation followed by sulfur …
Number of citations: 28 pubs.acs.org
L Field, TC Owen, RR Crenshaw… - Journal of the American …, 1961 - ACS Publications
… Experimental17 2-Acetamidoethyl Disulfide (I).—Iodine (177.8 g.) in benzene (4 1.) was … combined, dried and evaporated; yield of 2-acetamidoethyl disulfide (I), 0.93 g. (79%), mp and …
Number of citations: 60 pubs.acs.org
NE Heimer, L Field - The Journal of Organic Chemistry, 1970 - ACS Publications
A variety of sulfenamides, R^ NRW, were prepared and generalizations were sought for the chemical and physical properties of the class. Of syntheses studied, the smoothest was …
Number of citations: 71 pubs.acs.org
M Liakopoulou-Kyriakides, P Amiridis… - European journal of …, 1988 - Elsevier
The effects of various derivatives of cystamine [bis(2-amino-ethyl)disulfide] and dithioerythritol (erythro isomer of 2,3-dihydroxy-1,4-dithiolbutane, DTE) on platelet aggregation, in vitro, …
Number of citations: 3 www.sciencedirect.com
L Field, WS Hanley, I McVeigh - The Journal of Organic Chemistry, 1971 - ACS Publications
… That a 2-acetamidoethyl disulfide decomposes more … Earlier studies on 23, by analyzing for 2-acetamidoethyl disulfide, showeddecomposition as follows (days, %): 1, 22; 2, 32.2g We …
Number of citations: 22 pubs.acs.org
B Mannervik, G Nise - Archives of Biochemistry and Biophysics, 1969 - Elsevier
The mixed disulfide of pantetheine and glutathione was synthesized by thiolysis with glutathione of the thiolsulfonate analogue of pantethine. The product was purified by ion-exchange …
Number of citations: 15 www.sciencedirect.com
TF Parsons - 1964 - search.proquest.com
… amounted to 21% of quite pure 2-acetamidoethyl disulfide. Further exter sion into the aliphatic-aliphatic series … Ol6 mole) and 2-acetamidoethyl disulfide (1. 70 g., O. 0072 mole) …
Number of citations: 0 search.proquest.com
L Field, RB Barbee - The Journal of Organic Chemistry, 1969 - ACS Publications
… 2-acetamidoethyl disulfide also failed to produce any tetroxide. … Attempts also failed to oxidize ethyl disulfide S,S-dioxide and 2-acetamidoethyl disulfide S,S-dioxide to the …
Number of citations: 63 pubs.acs.org

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